N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide
CAS No.: 1797182-12-7
Cat. No.: VC6041277
Molecular Formula: C16H23FN2O3S
Molecular Weight: 342.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797182-12-7 |
|---|---|
| Molecular Formula | C16H23FN2O3S |
| Molecular Weight | 342.43 |
| IUPAC Name | N-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C16H23FN2O3S/c1-18(23(2,21)22)12-16(20)19-10-4-3-5-14(11-19)13-6-8-15(17)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
| Standard InChI Key | HKZPGFXCRGONKM-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct functional regions:
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4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, a common pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs) due to its electronegativity and metabolic stability.
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Azepane Ring: A seven-membered saturated nitrogen-containing heterocycle, which enhances conformational flexibility and improves blood-brain barrier (BBB) penetration compared to smaller cyclic amines.
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Methanesulfonamide Moiety: A sulfonamide group methylated at the nitrogen, contributing to hydrogen-bonding capacity and enhancing solubility in aqueous environments.
The interplay between these components suggests potential interactions with biological targets such as serotonin receptors, carbonic anhydrases, or bacterial enzymes.
Physicochemical Profile
Key physicochemical parameters derived from its molecular formula include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| Hydrogen Bond Donors | 1 (N–H of sulfonamide) |
| Hydrogen Bond Acceptors | 5 (3 O, 1 S=O, 1 N) |
| Topological Polar Surface Area | ~67.9 Ų (estimated) |
Synthetic Pathways and Optimization Challenges
Reported Synthesis Strategies
The synthesis of N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide involves multi-step organic reactions, though detailed protocols are proprietary. A hypothetical route may include:
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Azepane Ring Formation: Cyclization of a diamine precursor with a fluorophenyl-containing ketone via reductive amination.
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Sulfonamide Coupling: Reaction of the azepane intermediate with methanesulfonyl chloride in the presence of a base to install the sulfonamide group.
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Oxoethyl Linker Incorporation: Introduction of the 2-oxoethyl spacer through nucleophilic acyl substitution or amide bond formation.
Yield optimization remains a critical challenge, as steric hindrance from the azepane ring and electronic effects of the fluorine substituent may impede reaction efficiency.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, with reverse-phase C18 columns and UV detection at 254 nm being standard conditions. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm structural integrity, particularly the integration of the fluorophenyl proton signals (δ 7.2–7.4 ppm) and the azepane methylene resonances (δ 1.5–2.5 ppm).
Comparative Analysis with Structural Analogs
Azepane-Containing Drugs
| Drug | Indication | Structural Similarity |
|---|---|---|
| Lorcaserin | Obesity | Azepane + aryl halide |
| SB-699551 | 5-HT₅A antagonist | Azepane + sulfonamide |
The fluorophenyl group in N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide may enhance receptor binding affinity compared to non-halogenated analogs.
Future Research Directions
Priority Investigations
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In Vitro Screening: Profiling against kinase panels, GPCR arrays, and antimicrobial assays.
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Crystallography: Co-crystallization with putative targets to guide structure-based optimization.
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Prodrug Design: Esterification of the sulfonamide to improve oral bioavailability.
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